
1-(4-Methylphenyl)hydrazine-1-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-Methylphenyl)hydrazine-1-carbonitrile is an organic compound that features a hydrazine group attached to a 4-methylphenyl ring and a carbonitrile group
准备方法
Synthetic Routes and Reaction Conditions: 1-(4-Methylphenyl)hydrazine-1-carbonitrile can be synthesized through the base-catalyzed condensation of 4-methylphenylhydrazine with cyanogen bromide. The reaction typically involves the use of a base such as sodium acetate to facilitate the condensation process .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle toxic reagents like cyanogen bromide.
化学反应分析
Types of Reactions: 1-(4-Methylphenyl)hydrazine-1-carbonitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or hydrazones.
Reduction: Reduction reactions can convert the carbonitrile group to primary amines.
Substitution: Nucleophilic substitution reactions can occur at the benzylic position.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Nucleophiles like sodium azide or halides can be used in the presence of catalysts.
Major Products Formed:
Oxidation: Formation of oximes or hydrazones.
Reduction: Formation of primary amines.
Substitution: Formation of substituted hydrazine derivatives.
科学研究应用
1-(4-Methylphenyl)hydrazine-1-carbonitrile has several applications in scientific research:
Biology: The compound can be used in the study of enzyme inhibition and protein interactions.
Industry: Used in the production of specialty chemicals and intermediates for organic synthesis.
作用机制
The mechanism of action of 1-(4-Methylphenyl)hydrazine-1-carbonitrile involves its interaction with biological targets through its hydrazine and carbonitrile functional groups. These groups can form covalent bonds with nucleophilic sites on enzymes or proteins, leading to inhibition or modification of their activity . The compound’s ability to form stable intermediates makes it a valuable tool in studying biochemical pathways and molecular interactions.
相似化合物的比较
- 1-(4-Chlorophenyl)hydrazine-1-carbonitrile
- 1-(4-Methoxyphenyl)hydrazine-1-carbonitrile
- 1-(4-Nitrophenyl)hydrazine-1-carbonitrile
Comparison: 1-(4-Methylphenyl)hydrazine-1-carbonitrile is unique due to the presence of the methyl group on the phenyl ring, which can influence its reactivity and interaction with biological targets. Compared to its analogs with different substituents (e.g., chloro, methoxy, nitro), the methyl group provides distinct steric and electronic effects that can affect the compound’s chemical behavior and biological activity .
属性
CAS 编号 |
89521-86-8 |
|---|---|
分子式 |
C8H9N3 |
分子量 |
147.18 g/mol |
IUPAC 名称 |
amino-(4-methylphenyl)cyanamide |
InChI |
InChI=1S/C8H9N3/c1-7-2-4-8(5-3-7)11(10)6-9/h2-5H,10H2,1H3 |
InChI 键 |
QRNAHGJZMWVFEQ-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(C=C1)N(C#N)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


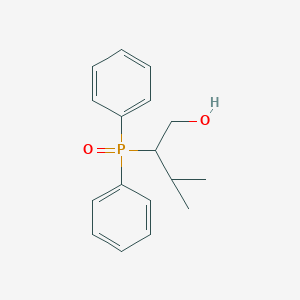
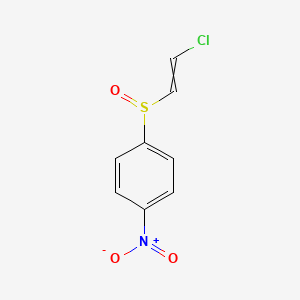

![2-(Aminomethyl)-1-methylbicyclo[2.1.1]hexan-2-ol](/img/structure/B14386694.png)
![1,1'-[(3-Methyl-4-nitro-1,2-phenylene)bis(methylene)]bis(3-chloro-2-nitrobenzene)](/img/structure/B14386713.png)
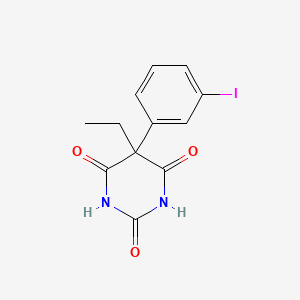
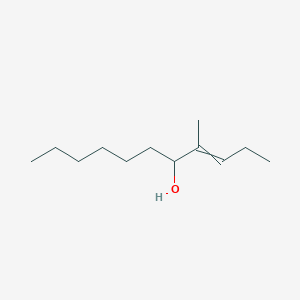
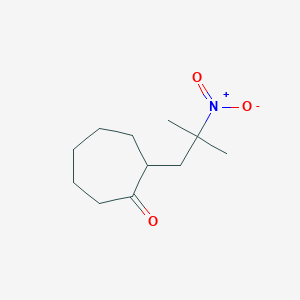
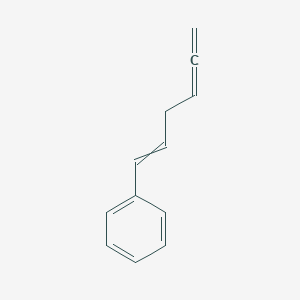
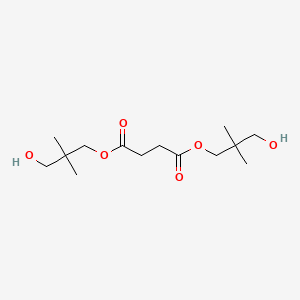
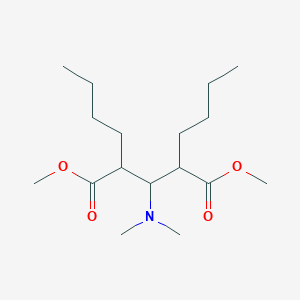
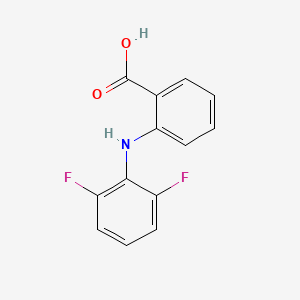
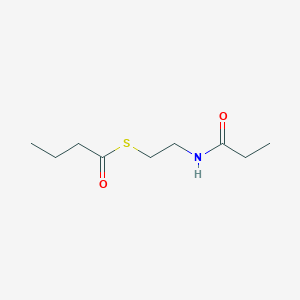
![8-Chloro-8-methyl-1,2-diazabicyclo[5.2.0]nona-2,4-dien-9-one](/img/structure/B14386785.png)
